Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate
Description
Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate is a synthetic organic compound with the molecular formula C17H27ClN4O2. This compound is characterized by its azepane ring structure, which is a seven-membered nitrogen-containing heterocycle, and a chloropyridazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-10-5-6-12(9-11-22)21(4)15(23)13-7-8-14(18)20-19-13/h7-8,12H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYMFHNCGWRQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloropyridazine moiety: This step involves the reaction of the azepane intermediate with a chloropyridazine derivative under suitable conditions.
Protection of functional groups: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Properties
The compound exhibits properties that are conducive to biological interactions, making it a candidate for various research applications. Its chlorinated pyridazine component enhances lipophilicity, which can improve membrane permeability in biological systems.
Medicinal Chemistry
Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it suitable for the development of drugs aimed at treating various conditions.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit promising anticancer activities. For instance, modifications to the azepane structure have led to enhanced efficacy against specific cancer cell lines. In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation, indicating their potential as anticancer agents .
The compound has been evaluated for its biological activity through various assays. Its ability to interact with enzymes and receptors makes it a valuable tool in pharmacological research.
| Assay Type | Target | Outcome |
|---|---|---|
| Enzyme Inhibition | Thymidine Phosphorylase | IC50 = 25 µM |
| Cell Proliferation | Cancer Cell Lines | Inhibition rate = 70% at 10 µM |
| Receptor Binding | Specific Receptors | High affinity observed |
Drug Development
The structural features of this compound allow it to serve as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Case Study: Lead Compound Development
In a recent drug discovery project, the compound was used as a lead structure to synthesize analogs with improved pharmacokinetic properties. The resulting compounds showed enhanced solubility and bioavailability compared to the parent compound, making them more suitable for further development .
Synthetic Chemistry
The synthesis of this compound has been optimized for scalability, allowing researchers to produce larger quantities for extensive testing. The synthetic routes often involve multi-step processes that enhance yield and purity.
Synthetic Route Overview
- Starting Materials : Chloropyridazine derivatives and tert-butyl piperazine.
- Reagents : Coupling agents and protecting groups.
- Yield Optimization : Reaction conditions adjusted for temperature and solvent choice.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate involves its interaction with specific molecular targets. The chloropyridazine moiety can bind to certain enzymes or receptors, modulating their activity. The azepane ring structure may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-1,4-diazepane-1-carboxylate: This compound has a similar structure but with a diazepane ring instead of an azepane ring.
Tert-butyl 4-(6-chloropyridazine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate: This compound features a piperazine ring and two methyl groups, offering different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the chloropyridazine moiety, which confer distinct reactivity and potential biological activities.
Biological Activity
Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H21ClN2O2
- Molecular Weight : 296.79 g/mol
- CAS Number : 1266118-78-8
- Structure : The compound features a tert-butyl group, a chloropyridazine moiety, and an azepane ring, which contribute to its biological activity.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes implicated in disease processes, such as kinases involved in cancer progression.
- Receptor Modulation : The presence of the chloropyridazine group suggests potential interactions with various receptors, possibly modulating neurotransmitter systems or immune responses.
- Cytotoxic Effects : Studies on related compounds indicate that structural features can lead to selective cytotoxicity against certain cell types, particularly T-cells, through apoptosis-inducing pathways .
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of similar compounds on transformed B- and T-cells. The results indicated that compounds with an electron-rich heterocycle at the C3 position exhibited sub-micromolar potency against T-cells. This suggests that this compound may share similar properties due to its structural components .
Case Study 2: Enzyme Inhibition Profile
Research has shown that derivatives with a pyridazine backbone can effectively inhibit specific kinases involved in cancer signaling pathways. This inhibition leads to reduced proliferation of cancer cells and suggests a therapeutic potential for this compound in oncology .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Coupling 6-chloropyridazine-3-carboxylic acid with methylamine-functionalized azepane intermediates via carbodiimide-mediated amidation (e.g., using EDCI or DCC).
- Step 2 : Protecting the azepane nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine).
- Step 3 : Monitoring reaction progress via thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents .
- Purification : Recrystallization from ethanol/water mixtures yields the final product as an off-white solid .
Q. How is the compound characterized after synthesis?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and purity.
- X-ray Crystallography : For unambiguous structural validation, using programs like SHELXL for refinement .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : The compound dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane).
- Storage : Stable at room temperature in airtight containers, protected from light and moisture. Avoid prolonged exposure to strong acids/bases .
Advanced Research Questions
Q. How can crystallization challenges during purification be addressed?
Poor crystallization may arise from conformational flexibility in the azepane ring or impurities. Mitigation strategies include:
- Solvent Screening : Test mixed solvents (e.g., methanol/water, acetonitrile/toluene) to optimize crystal lattice formation.
- Seeding : Introduce pre-formed microcrystals to induce nucleation.
- Temperature Gradients : Gradual cooling from elevated temperatures (e.g., 60°C to 4°C) to enhance crystal growth .
Q. How do hydrogen-bonding patterns influence crystallographic data interpretation?
Graph set analysis (as per Etter’s rules) can decode hydrogen-bonding networks. For this compound:
- Donor/Acceptor Sites : The carbonyl oxygen (C=O) and chloropyridazine nitrogen act as acceptors, while NH groups in azepane serve as donors.
- Patterns : Expect motifs like for dimeric interactions or chains () depending on packing. Discrepancies in predicted vs. observed patterns may indicate polymorphism or solvent inclusion .
Q. What computational methods are suitable for studying its receptor-binding interactions?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target receptors (e.g., kinases or GPCRs).
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) using GROMACS or AMBER.
- Pharmacophore Modeling : Identify critical interaction points (e.g., chloropyridazine’s halogen bond) for structure-activity relationship (SAR) optimization .
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Best practices include:
- Reproducibility Checks : Validate results across multiple independent labs.
- Purity Assessment : Re-analyze compound batches via HPLC (>95% purity threshold).
- Dose-Response Curves : Ensure IC/EC values are consistent across replicate experiments .
Q. What strategies improve yield in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., acylations).
- Catalyst Optimization : Screen Pd or Cu catalysts for coupling steps to reduce side reactions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
